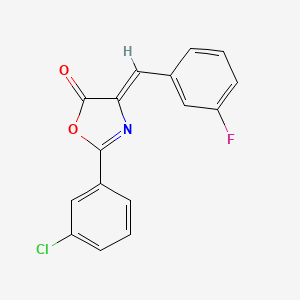
2-(3-chlorophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(3-chlorophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one" is a complex organic molecule that likely possesses interesting chemical and physical properties due to its functional groups and structure. Similar compounds have been synthesized and analyzed to explore their potential applications in various fields, including materials science and medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from basic aromatic compounds and proceeding through a series of reactions including condensation, cyclization, and substitution. For example, compounds with similar structures have been synthesized using condensation reactions of appropriate aldehydes and ketones in the presence of catalysts or under specific conditions to form the desired oxazolone ring structures (Bekircan et al., 2015).
Molecular Structure Analysis
X-ray crystallography and Density Functional Theory (DFT) calculations are common methods used to analyze the molecular structure of compounds. These analyses reveal the geometry, bond lengths, and angles of the molecule, as well as the molecular conformation and crystal packing. For instance, a study detailed the X-ray and DFT-calculated structures of a similar triazole compound, highlighting the dihedral angles and hydrogen bonding patterns that contribute to its stability (Șahin et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. For example, the oxazolone ring can participate in various chemical reactions, including nucleophilic additions and substitutions, due to the electrophilic character of the carbonyl carbon atom. Research on similar molecules has explored their reactivity towards different organic substrates, classifying them based on their nucleophilic and electrophilic sites (Enders et al., 1996).
Propiedades
IUPAC Name |
(4Z)-2-(3-chlorophenyl)-4-[(3-fluorophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNO2/c17-12-5-2-4-11(9-12)15-19-14(16(20)21-15)8-10-3-1-6-13(18)7-10/h1-9H/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHYPTHYQJUPKD-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(3-chlorophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


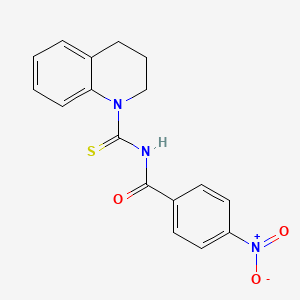
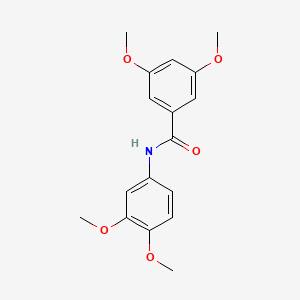
![5-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5650973.png)
![8-(3-pyridin-3-ylpropyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5650981.png)

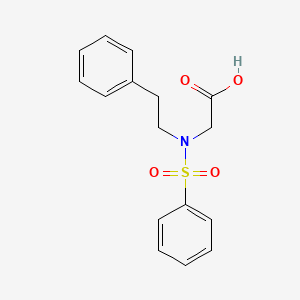
![rel-(4aS,8aS)-2-[(4'-propyl-4-biphenylyl)carbonyl]octahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride](/img/structure/B5651002.png)
![3-benzyl-4-oxo-4,6,7,8,9,10-hexahydro-3H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5651007.png)
![4-fluoro-3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}benzenesulfonamide](/img/structure/B5651015.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide dihydrochloride](/img/structure/B5651029.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5651037.png)
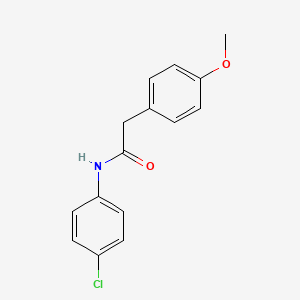
![{(3R*,4R*)-1-(5-chloro-2-methoxybenzoyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5651048.png)